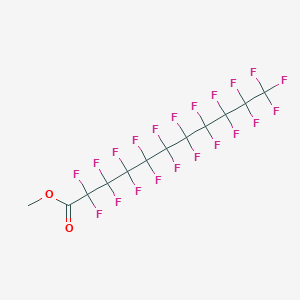

Methyl perfluoroundecanoate

Description

Industrial and Manufacturing Applications

The manufacturing processes and industrial use of products containing PFAS are significant pathways for their introduction into the environment.

The production of non-stick cookware has historically been a notable source of PFAS release. While specific compounds used can vary, the general process involves the application of a fluoropolymer coating, such as polytetrafluoroethylene (PTFE), to the surface of the cookware. ecocenter.org During the manufacturing of these coatings, PFAS can be released into the air and wastewater. ecocenter.org Although many modern non-stick pans are marketed as "PFOA-free," they may still contain other PFAS compounds. dryvonneburkart.com The high temperatures used in the application process can lead to the volatilization of some PFAS, contributing to atmospheric emissions.

Table 1: PFAS Compounds Associated with Non-Stick Cookware (Note: This table lists PFAS compounds generally associated with non-stick cookware, not specifically methyl perfluoroundecanoate due to lack of data.)

| Compound Name | Acronym | Role in Manufacturing |

| Polytetrafluoroethylene | PTFE | Primary non-stick coating material |

| Perfluorooctanoic acid | PFOA | Formerly used as a processing aid |

| GenX | GenX | Replacement for PFOA in some processes |

This table is for illustrative purposes and is based on general knowledge of PFAS in the industry.

The textile industry utilizes PFAS to impart water and stain repellency to fabrics for outdoor apparel, upholstery, and carpets. europa.eu These treatments, often referred to as durable water repellents (DWR), involve the application of fluorinated polymers to the fabric surface. road.cc The manufacturing process can lead to the release of PFAS into industrial wastewater. Furthermore, with washing and wear, these chemicals can be released from the treated fabrics into the environment. europa.eu

Table 2: Application of PFAS in Waterproof Fabric Production (Note: This table provides a general overview of PFAS use in textiles, as specific data for this compound is unavailable.)

| Process | PFAS Function | Potential Release Pathway |

| Fabric Finishing | Creates a water and oil repellent barrier | Wastewater discharge from manufacturing facilities |

| Consumer Use | Gradual shedding from treated fabrics | Release into laundry effluent and household dust |

This table is for illustrative purposes and is based on general knowledge of PFAS in the industry.

Broader PFAS Application Context

The utility of PFAS extends beyond non-stick and waterproof coatings, leading to a wider distribution in the environment.

The unique chemical structure of PFAS, with a hydrophobic tail and a hydrophilic head, makes them effective surfactants. wikipedia.org This property is leveraged in a variety of products that require the reduction of surface tension, such as in certain industrial processes and cleaning agents. nih.govrsc.org Their ability to repel both water and oil also leads to their use in a wide range of repellent products for consumer and industrial applications. productip.com

PFAS are incorporated into various coatings and polishes to enhance durability, stain resistance, and water repellency. exponent.com They can be found in floor polishes, paints, and protective coatings for building materials. greensciencepolicy.orgberkeley.edu The application and eventual degradation of these products contribute to the release of PFAS into the environment.

To prevent grease and water from soaking through paper and paperboard, PFAS have been used in a variety of food packaging materials. bclplaw.comnih.govtheguardian.com This includes items such as fast-food wrappers, microwave popcorn bags, and pizza boxes. bclplaw.com Migration of these chemicals from the packaging into the food can occur, and the disposal of this packaging contributes to environmental contamination. theguardian.com Recent regulatory actions have aimed to reduce the use of certain PFAS in food contact materials. nih.govacs.org

Table 3: Common Food Packaging Containing PFAS (Note: This table lists general categories of food packaging where PFAS have been used, not specifically containing this compound.)

| Packaging Type | Purpose of PFAS |

| Fast-food wrappers | Grease resistance |

| Microwave popcorn bags | Oil and grease barrier |

| Pizza boxes | Grease resistance |

| Molded fiber containers | Water and grease resistance |

This table is for illustrative purposes and is based on general knowledge of PFAS in the industry.

Dispersive Use and Ubiquitous Presence

The widespread distribution of per- and polyfluoroalkyl substances (PFAS) in the environment is largely a consequence of their extensive use in a multitude of consumer and industrial products. mxns.com These applications, often termed "dispersive uses," facilitate the release of these persistent chemicals into the environment during the product lifecycle, including manufacturing, use, and disposal. Due to their unique properties of repelling both water and oil, PFAS have been incorporated into a vast range of goods, leading to their status as ubiquitous environmental contaminants. nih.gov

The persistence and mobility of PFAS, combined with decades of widespread application, have resulted in their detection in most environmental media at trace levels across the globe. service.gov.uk Many PFAS, particularly those with shorter perfluoroalkyl chains, are highly mobile in water, allowing them to travel significant distances from their original source and accumulate in groundwater. service.gov.uk Furthermore, the uptake of these substances by plants can lead to the contamination of agricultural crops. service.gov.uk

Industrial and Consumer Product Applications

PFAS are integral components in numerous industrial processes and consumer goods. Their function as surfactants and stain repellents has led to their use in:

Food Contact Materials: PFAS are utilized for their grease-proofing qualities in items such as fast-food wrappers, microwave popcorn bags, and pet food bags. nih.gov

Textiles and Leather: Clothing, carpets, and upholstery are often treated with PFAS to impart stain and water resistance. nih.gov

Cosmetics: Certain PFAS are intentionally added to cosmetics like lipsticks, eyeshadows, and moisturizers to condition and smooth the skin or to improve product consistency. fda.gov They may also be present unintentionally as impurities or from the breakdown of other ingredients. fda.gov

Firefighting Foams: Aqueous film-forming foams (AFFF) containing PFAS have been widely used to extinguish flammable liquid fires. mxns.com

Other Products: The application of PFAS extends to ski waxes, cleaning products, and various coatings and sealants. nih.govbclplaw.com

Environmental Presence

The consequence of this widespread dispersive use is the detection of PFAS in various environmental compartments, even in remote regions far from industrial sources. Research has confirmed the presence of numerous PFAS compounds in surface water, groundwater, and wastewater. nih.gov While comprehensive monitoring data specifically for this compound is limited, the ubiquitous nature of the broader PFAS class suggests its potential presence in diverse environmental matrices. The development of advanced analytical techniques, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), is improving the ability to detect a wider range of PFAS, including those that are not routinely monitored. nih.gov

The following table summarizes the detection of various PFAS in different environmental samples, illustrating their widespread distribution. It is important to note that this table represents findings for the broader class of PFAS compounds, as specific quantitative data for this compound in these matrices is not extensively documented in the reviewed literature.

| Environmental Matrix | Detected PFAS Compounds (Examples) | General Concentration Ranges |

| Surface Water | PFOA, PFOS, PFBA, PFHxA | ng/L to µg/L |

| Groundwater | PFOA, PFOS, PFBS | ng/L to µg/L |

| Wastewater | Various PFCAs and PFSAs | ng/L to µg/L |

| Soil and Sediment | PFOA, PFOS, PFDA | ng/g |

| Biota (e.g., fish) | PFOS, PFOA, PFNA | ng/g |

This table is a generalized representation based on available literature for various PFAS compounds and is intended to illustrate the ubiquitous presence of the chemical class. Concentration ranges can vary significantly based on location and proximity to sources.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3F21O2/c1-35-2(34)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFAZQXPXXDAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3F21O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379566 | |

| Record name | Methyl perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-98-1 | |

| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoroundecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Analytical Methodologies for Methyl Perfluoroundecanoate Detection and Quantification

Advanced Spectrometric Techniques for Trace Analysis

Mass spectrometry-based methods are the cornerstone for the analysis of PFAS, including methyl perfluoroundecanoate. nih.gov These techniques offer the necessary specificity and sensitivity to detect these compounds in various environmental and biological samples. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most prevalent analytical technique for the determination of a wide range of PFAS, including perfluorinated carboxylic acids and their esters. nih.gov LC-MS methods are widely employed for analyzing samples from diverse matrices such as water, soil, and biological tissues. clu-in.orgchromatographyonline.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the confident identification and confirmation of PFAS in complex samples. osti.govnih.gov The high mass accuracy of HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap mass spectrometers, allows for the differentiation of target analytes from background interferences with very narrow mass tolerance windows (e.g., < 10 ppm). nih.gov This capability is particularly valuable in non-targeted analysis and suspect screening for identifying a broad range of PFAS compounds. osti.gov The use of HRMS has been instrumental in expanding the knowledge of the environmental presence of numerous PFAS. nih.gov

A study on the analysis of perfluorinated compounds in various water matrices utilized liquid chromatography coupled to a time-of-flight mass spectrometer (LC-ToF-MS), highlighting the high selectivity achieved with narrow mass tolerance windows. nih.gov

Table 1: Key Features of HRMS in PFAS Analysis

| Feature | Description | Relevance to this compound Analysis |

| High Mass Accuracy | Provides precise mass measurements of ions, enabling the determination of elemental composition. | Allows for the confident identification of the molecular ion of this compound and its fragments, distinguishing it from co-eluting matrix components. nih.govnih.gov |

| High Resolving Power | Ability to separate ions with very small mass differences. | Reduces spectral interferences, leading to cleaner mass spectra and more reliable identification. nih.gov |

| Non-Targeted Screening | Capability to detect a wide range of compounds without the need for reference standards for every analyte. | Useful for identifying not only this compound but also its potential precursors and degradation products in a sample. osti.gov |

| Retrospective Analysis | Acquired data can be re-interrogated at a later time to search for newly identified contaminants. | Enables the analysis of historical data for the presence of this compound as it becomes a compound of emerging concern. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used for the highly selective and sensitive quantification of target analytes. nih.gov In MS/MS, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. diva-portal.org This process, often performed in the selected reaction monitoring (SRM) mode, significantly enhances the signal-to-noise ratio, allowing for very low detection limits. diva-portal.org

LC-MS/MS is the reference method for the analysis of many PFAS, including those regulated in drinking water by methods like EPA Method 537.1. clu-in.org The high sensitivity and selectivity of LC-MS/MS make it suitable for detecting trace levels of PFAS in various matrices, including food packaging and biological samples. dtic.milnih.gov For instance, a method for the analysis of 40 PFAS compounds in various environmental samples using LC-MS/MS has been published. epa.gov

Table 2: Typical LC-MS/MS Parameters for PFAS Analysis

| Parameter | Typical Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI) Negative | Efficiently ionizes perfluorinated compounds. nih.gov |

| Acquisition Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. diva-portal.orgnih.gov |

| Collision Gas | Argon | Used to induce fragmentation of the precursor ion in the collision cell. diva-portal.org |

| Precursor Ion (Q1) | [M-H]⁻ or other adducts | The mass-to-charge ratio of the intact molecule selected for fragmentation. |

| Product Ion (Q3) | Characteristic fragment ions | Specific fragments of the precursor ion used for confirmation and quantification. |

Online Solid Phase Extraction-High-Performance Liquid Chromatography-Turbo Ion Spray/Tandem Mass Spectrometry (Online SPE-HPLC-TIS-MS/MS)

Online solid-phase extraction (SPE) coupled with HPLC and tandem mass spectrometry offers an automated and highly efficient approach for the analysis of PFAS in aqueous samples. nih.govconfex.comresearchgate.net This technique integrates sample pre-concentration and cleanup directly with the analytical separation and detection, reducing manual sample handling and the potential for contamination. nih.gov

In this system, a water sample is loaded onto an SPE cartridge where the analytes are retained. After a washing step to remove interferences, the analytes are eluted directly onto the HPLC column for separation and subsequent detection by MS/MS. chromatographyonline.comthermofisher.com This method has been successfully applied to the analysis of various perfluoroalkyl acids in drinking and surface waters, achieving low limits of detection in the nanogram-per-liter range. nih.gov The use of online SPE can significantly improve sensitivity compared to direct injection methods. confex.com

Studies have demonstrated the effectiveness of online SPE-LC-MS/MS for a broad range of PFAS, with satisfactory recoveries and the ability to handle different water matrices. nih.govconfex.com

While LC-MS is the predominant technique for most PFAS, gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of more volatile PFAS compounds or those that can be made volatile through derivatization. nih.govresearchgate.net Methyl esters of perfluorinated carboxylic acids, such as this compound, are amenable to GC-MS analysis. nist.gov

For the analysis of perfluorocarboxylic acids by GC-MS, a derivatization step is often required to convert the non-volatile acids into their more volatile ester forms. researchgate.net However, since this compound is already an ester, it can potentially be analyzed directly. GC-MS methods have been developed for a range of PFAS, including fluorotelomer alcohols and other neutral compounds. chromatographyonline.comnih.gov The use of high-resolution mass spectrometry with GC (GC-HRMS) is also an emerging technique for the non-targeted analysis of PFAS. osti.gov

Different ionization techniques can be employed in GC-MS, such as electron ionization (EI) and chemical ionization (CI), to generate characteristic mass spectra for identification. nih.gov

Sample Preparation and Extraction Protocols

The choice of sample preparation and extraction protocol is critical for accurate and reliable PFAS analysis and depends on the sample matrix. The primary goal is to isolate the target analytes from the matrix and concentrate them to a level suitable for instrumental analysis, while minimizing interferences.

For solid samples like soil and sediment, extraction is commonly performed using a solvent such as methanol (B129727). youtube.com The extract may then be further cleaned up before analysis.

For aqueous samples, solid-phase extraction (SPE) is the most widely used technique. youtube.com Various sorbents can be employed, with weak anion exchange (WAX) and polymeric reversed-phase materials being common choices for PFAS analysis. researchgate.netchromatographyonline.com The general procedure involves passing the water sample through an SPE cartridge, washing the cartridge to remove interfering substances, and then eluting the retained PFAS with a suitable solvent. youtube.com

In the analysis of biological matrices like serum or tissue, protein precipitation is often the initial step to remove proteins that can interfere with the analysis. scispace.com This is typically followed by extraction and cleanup steps similar to those used for other sample types.

Given the ubiquitous nature of PFAS, stringent measures must be taken during sample collection, preparation, and analysis to avoid background contamination. youtube.com This includes using PFAS-free labware and reagents.

Table 3: Common Sample Preparation Techniques for PFAS Analysis

| Technique | Sample Matrix | Description |

| Solid-Phase Extraction (SPE) | Water, Wastewater | The sample is passed through a solid sorbent cartridge that retains the PFAS. Interferences are washed away, and the analytes are then eluted with a solvent. nih.govresearchgate.netyoutube.com |

| Liquid-Liquid Extraction (LLE) | Water, Biological fluids | The sample is mixed with an immiscible solvent in which the PFAS are more soluble. The solvent layer containing the PFAS is then separated for analysis. nih.gov |

| Solvent Extraction | Soil, Sediment, Tissues | The sample is mixed with a solvent (e.g., methanol) to extract the PFAS. The resulting extract is then separated from the solid material. youtube.com |

| Protein Precipitation | Serum, Plasma | A solvent like acetonitrile (B52724) is added to precipitate proteins, which are then removed by centrifugation. The supernatant containing the PFAS is collected for further processing. scispace.com |

Extraction Techniques for Diverse Matrices

The extraction of this compound from complex matrices is a critical first step in its analysis. The choice of extraction technique is highly dependent on the nature of the sample matrix.

For liquid samples such as water, blood, serum, and plasma, solid-phase extraction (SPE) is the most commonly employed method. nih.govmdpi.com This technique allows for the concentration of the analyte and removal of interfering substances. Weak anion exchange (WAX) cartridges are frequently used for the extraction of per- and polyfluoroalkyl substances (PFAS). mdpi.comresearchgate.netsigmaaldrich.com An alternative to SPE for liquid samples is liquid-liquid extraction (LLE). nih.gov

In the case of solid matrices like soil, sediment, and biota, solid-liquid extraction (SLE) is the standard approach. nih.gov Accelerated solvent extraction (ASE) has also been utilized for the extraction of PFAS from solid samples such as dust. mdpi.com It is imperative to ensure that any materials used during sample collection and extraction, such as containers and sampling equipment, are free from PFAS to prevent contamination. organomation.com

Table 1: Extraction Techniques for this compound in Various Matrices

| Matrix Type | Primary Extraction Technique | Alternative/Supporting Techniques | Key Considerations |

|---|---|---|---|

| Water (drinking, surface, wastewater) | Solid-Phase Extraction (SPE) nih.govmdpi.com | Liquid-Liquid Extraction (LLE) nih.gov | Use of WAX cartridges is common. mdpi.comresearchgate.net Large volume samples may be needed to achieve low detection limits. |

| Biological Fluids (blood, serum, plasma) | Solid-Phase Extraction (SPE) nih.gov | Protein precipitation prior to extraction is often necessary. nih.gov | Matrix effects can be significant. |

| Solid Matrices (soil, sediment, sludge) | Solid-Liquid Extraction (SLE) nih.gov | Accelerated Solvent Extraction (ASE) mdpi.com | Homogenization of the sample is crucial for representative extraction. |

| Biota (tissues) | Solid-Liquid Extraction (SLE) nih.gov | Alkaline digestion can be used to break down the tissue matrix. researchgate.net | High lipid content may require additional cleanup steps. |

Cleanup Procedures and Interference Mitigation

Following extraction, cleanup procedures are essential to remove co-extracted matrix components such as lipids, humic acids, and other organic matter that can interfere with instrumental analysis. nih.gov The presence of these interferences can lead to signal suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.

Common cleanup techniques include adsorption chromatography using materials like activated carbon, which is effective at removing various interfering substances. organomation.comrjleegroup.com Dispersive solid-phase extraction with graphitized carbon is also widely used for purifying extracts from solid samples. nih.govresearchgate.net Silica-based column chromatography is another option for separating the target analytes from interferences. nih.gov

A significant challenge in PFAS analysis is the potential for background contamination from laboratory equipment and materials. organomation.comsquarespace.com Therefore, rigorous cleaning procedures for all glassware and equipment are mandatory. squarespace.com This often involves rinsing with organic solvents like methanol and using PFAS-free water. squarespace.comitrcweb.org The use of dedicated equipment for PFAS analysis is also a recommended practice to minimize cross-contamination. organomation.com

Table 2: Common Cleanup Methods and Interference Mitigation Strategies

| Cleanup Technique | Target Interferences | Applicable Matrices | Notes |

|---|---|---|---|

| Dispersive Solid-Phase Extraction (dSPE) with Graphitized Carbon | Pigments, non-polar interferences | Soil, sediment, biota extracts nih.govresearchgate.net | Effective for removing a wide range of interfering compounds. |

| Activated Carbon Adsorption | Organic interferences | Water, soil extracts organomation.comrjleegroup.com | Can be used in-line during extraction or as a separate cleanup step. |

| Silica Column Chromatography | Polar interferences | Biota extracts nih.gov | Useful for separating PFAS from lipids. |

| Rigorous Equipment Cleaning | Background PFAS contamination | All sample types organomation.comsquarespace.com | Involves washing with low-phosphate detergents and rinsing with PFAS-free water and methanol. squarespace.com |

Quality Assurance and Quality Control in this compound Analysis

Robust quality assurance (QA) and quality control (QC) measures are fundamental to generating reliable and defensible data in the analysis of this compound.

Application of Labeled Standards for Quantification

To achieve accurate quantification, especially in complex matrices, the use of isotopically labeled internal standards is a standard practice in PFAS analysis. epa.govepa.gov The most common approach is isotope dilution, where a known amount of a stable isotope-labeled analog of the target analyte is added to the sample before extraction. epa.gov This allows for the correction of analyte losses during sample preparation and for matrix-induced signal suppression or enhancement during analysis.

In addition to isotope dilution for target analytes, extracted internal standards (EIS) and non-extracted internal standards (NIS) are also used. sigmaaldrich.comepa.gov EIS are labeled compounds added before extraction to monitor the efficiency of the entire analytical process, while NIS are added just before instrumental analysis to assess instrument performance. epa.govepa.gov

Method Validation and Detection Limit Determination

Analytical methods for this compound must be thoroughly validated to ensure they are fit for purpose. chromatographyonline.comnih.gov Method validation involves assessing several performance characteristics, including linearity, accuracy, precision, selectivity, and robustness. nih.govepa.gov

A critical aspect of method validation is the determination of the method detection limit (MDL) and the limit of quantitation (LOQ). epa.govchromatographyonline.com The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The LOQ is the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy. epa.gov For PFAS, detection limits are often in the low parts-per-trillion (ppt) or nanogram-per-liter (ng/L) range, which requires highly sensitive instrumentation. epa.govchromatographyonline.com

Table 3: Example Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) for Selected PFAS in Water

| Compound | Matrix | MDL (ng/L) | LOQ (ng/L) | Reference Method |

|---|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | Drinking Water | ~0.5 - 2 | ~2 - 5 | EPA Method 537.1 chromatographyonline.com |

| Perfluorooctanesulfonic acid (PFOS) | Drinking Water | ~1 - 3 | ~4 - 10 | EPA Method 537.1 chromatographyonline.com |

| Perfluorobutanoic acid (PFBA) | Drinking Water | Not specified | Contamination issues noted waters.com | Interlaboratory Study waters.com |

| Hexafluoropropylene oxide dimer acid (GenX) | Surface Water | Not specified | Validated method nih.gov | Single-lab validation nih.gov |

Inter-laboratory Comparison and Proficiency Testing

Participation in inter-laboratory comparison studies and proficiency testing programs is crucial for laboratories analyzing this compound. nist.gov These studies, often organized by national metrology institutes like the National Institute of Standards and Technology (NIST) or other accredited bodies, allow laboratories to assess their analytical performance against their peers. nist.govnist.gov

In these studies, participating laboratories receive a common test material and are asked to measure the concentration of specific analytes. nist.gov The results are then compiled and compared, providing valuable information on the accuracy and comparability of the methods used by different laboratories. waters.comnist.gov This process helps to identify potential biases in analytical procedures and promotes the standardization of methods, leading to more consistent and reliable data on a broader scale. waters.comnist.gov NIST has conducted interlaboratory studies on both targeted and non-targeted analysis of PFAS in various environmental matrices. nist.govnist.gov

Challenges in Analytical Standard Availability for Novel PFAS

A significant hurdle in the analysis of emerging PFAS, including this compound, is the limited availability of commercial analytical reference standards. nih.govtheanalyticalscientist.com It is estimated that thousands of PFAS exist, yet certified reference materials are only available for a small fraction of these compounds. nih.govbattelle.org

This lack of standards poses several challenges:

Accurate Identification: Without a reference standard, the unequivocal identification of a novel PFAS by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is difficult. theanalyticalscientist.com

Quantitative Analysis: Accurate quantification is not possible without a pure standard to create a calibration curve. In its absence, concentrations can only be semi-quantitatively estimated, which can have a high degree of uncertainty. nih.govnih.gov

Isomer-Specific Analysis: Many PFAS are produced as mixtures of linear and branched isomers. The lack of isomer-specific standards makes it challenging to differentiate and quantify them individually, which is important as their environmental fate and toxicity can differ. nih.gov

Regulatory Monitoring: The inability to accurately measure the concentrations of many PFAS in the environment hinders the development and enforcement of regulations. nih.gov

Researchers often have to rely on semi-quantification methods, using the response factor of a structurally similar compound for which a standard is available. nih.govnih.gov However, this approach can introduce significant errors in the concentration estimates. nih.gov The development and commercial availability of a wider range of high-purity PFAS standards, including for this compound and other novel compounds, is critical for advancing research and regulatory efforts in this field.

Implications for Confirmation and Quantification of Tentatively Identified Compounds

The confirmation and quantification of tentatively identified compounds like this compound are fraught with complexities, primarily due to the limited availability of commercial analytical standards for the vast number of existing PFAS. casc4de.euchromatographyonline.com This scarcity of standards presents a significant hurdle for definitive identification and accurate concentration measurement. casc4de.eu

Confirmation of Identity

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the tentative identification of unknown PFAS for which no reference standards exist. selectscience.netnih.gov HRMS provides highly accurate mass measurements, which aids in distinguishing PFAS from other co-eluting compounds in a sample. selectscience.net By providing an in-depth analysis of the molecular structure and accurate mass, HRMS allows researchers to identify novel PFAS contaminants. selectscience.net The confidence in the identification of a tentatively identified compound is typically assigned based on a multi-faceted approach, as outlined in the table below.

Table 1: Levels of Confidence in the Identification of Tentatively Identified PFAS using HRMS

| Confidence Level | Criteria |

| Level 1: Confirmed Structure | Confirmed by comparison of chromatographic retention time and mass spectrum with a commercial reference standard. |

| Level 2: Probable Structure | Based on matching the experimental mass spectrum with a library spectrum and/or diagnostic fragmentation patterns. |

| Level 3: Tentative Candidate(s) | Based on accurate mass measurement and isotopic pattern matching, suggesting a molecular formula. Further structural information may be inferred from fragmentation. acs.org |

| Level 4: Unequivocal Molecular Formula | Based on high-resolution mass data providing a clear molecular formula, but with no structural information. |

| Level 5: Exact Mass of Interest | An accurate mass of interest is detected, but no further confirmation is available. |

This table is a generalized representation based on common practices in non-targeted analysis and information from multiple sources.

The presence of numerous isomers for many PFAS, including potential branched and linear forms of this compound, further complicates definitive identification. itrcweb.org Advanced techniques like ion mobility spectrometry coupled with mass spectrometry can help in separating these isomers. youtube.com

Quantification Challenges

The accurate quantification of a tentatively identified compound such as this compound is challenging without a specific analytical standard. In such cases, a process known as semi-quantification is often employed. rsc.org This involves estimating the concentration of the analyte by comparing its instrumental response to that of a structurally similar compound for which a standard is available. rsc.orgnih.gov

The selection of an appropriate surrogate standard is critical and can significantly impact the accuracy of the semi-quantification. Factors to consider include similarities in chemical structure, retention time, and ionization efficiency. rsc.org The uncertainty associated with semi-quantification can be substantial, with potential errors ranging from a factor of 1.7 to 2. nih.gov

Table 2: Key Challenges in the Quantification of Tentatively Identified PFAS

| Challenge | Implication for this compound Analysis |

| Lack of Authentic Standards | Prevents accurate calibration and leads to the necessity of semi-quantification, introducing uncertainty. casc4de.euchromatographyonline.com |

| Matrix Effects | Co-extractives from the sample matrix (e.g., soil, water, biological tissues) can suppress or enhance the ionization of the analyte, leading to under- or overestimation of its concentration. itrcweb.org |

| Isomer-Specific Quantification | Different isomers of this compound may have different instrumental responses, making accurate quantification of the total concentration difficult without isomer-specific standards. |

| Selection of Surrogate Standard | The choice of a surrogate for semi-quantification is subjective and can lead to variability in reported concentrations between different laboratories. rsc.org |

| Transformation of Precursors | Precursor compounds can transform into this compound during sample preparation or analysis, leading to an overestimation of its initial concentration. arome-science.com |

This table summarizes challenges discussed across multiple sources.

Iii. Environmental Occurrence and Distribution of Methyl Perfluoroundecanoate

Detection in Biological Matrices

The presence of methyl perfluoroundecanoate has been investigated in human tissues, reflecting exposure to this environmental contaminant.

Human biomonitoring studies are crucial for understanding the extent of exposure to various chemicals. In the context of this compound, research has focused on its detection in sensitive populations, such as pregnant women and their newborns, as well as the general populace.

The detection of environmental chemicals in maternal and umbilical cord blood is a significant area of research, as it indicates in utero exposure of the developing fetus. A notable study utilizing a suspect screening workflow on paired maternal and cord serum samples from 30 mother-newborn pairs in San Francisco tentatively identified the presence of this compound nih.govcswab.orgnih.govacs.org. This finding is significant as it suggests the transplacental transfer of the compound from mother to fetus ucsf.eduucsf.eduscitechdaily.com.

The study was a proof-of-concept investigation that used liquid chromatography–quadrupole time-of-flight tandem mass spectrometry (LC-QTOF/MS) to screen for approximately 3,500 industrial chemicals nih.govcswab.orgnih.gov. While this compound was one of 55 compounds tentatively identified as not having been previously reported in human biomonitoring studies, the levels were not quantified with analytical standards, and therefore, specific concentration data is not available nih.govcswab.orgnih.govacs.orgucsf.eduucsf.eduscitechdaily.com. The Environmental Working Group (EWG) also noted the detection of this compound in a review of 40 studies on PFAS in cord blood, further highlighting its presence in this critical developmental window ewg.org.

Table 1: Detection of this compound in Human Biomonitoring Studies

| Study Population | Matrix | Number of Samples | Findings | Reference |

| Pregnant Women | Maternal Serum | 30 | Tentatively Identified | nih.govcswab.orgnih.gov |

| Newborns | Cord Serum | 30 | Tentatively Identified | nih.govcswab.orgnih.gov |

While the detection of this compound in maternal and cord blood signifies exposure in a specific and vulnerable population, comprehensive data on its prevalence at a broader population level is currently limited in the scientific literature. The aforementioned study provides the primary evidence of its presence in humans, but large-scale biomonitoring surveys have not yet reported specific quantitative data for this compound nih.govucsf.eduucsf.eduscitechdaily.com. Therefore, establishing a baseline for population-level exposure remains an area for future research.

There is a lack of specific data regarding the detection and concentration of this compound in aquatic organisms. Safety data sheets for the compound indicate that no data is available on its toxicity to fish, daphnia, and other aquatic invertebrates, which often correlates with a lack of environmental monitoring data cato-chem.com.

Similarly, studies focusing on the biomonitoring of PFAS in avian species have not specifically reported the detection or quantification of this compound. Research in this area tends to focus on more historically prevalent PFAS compounds.

Wildlife Biomonitoring Studies

Environmental Compartmentalization

The distribution of this compound and related long-chain PFAS in the environment is governed by a combination of physical and chemical properties. These compounds can be transported over long distances from their sources and subsequently partition into different environmental compartments, including the atmosphere, water bodies, and terrestrial ecosystems.

Atmospheric transport is a primary pathway for the global distribution of many PFAS, including long-chain compounds like PFUnA researchgate.net. Volatile precursors to these persistent acids are known to be transported over long distances in the atmosphere. Once in the atmosphere, these precursors can undergo transformation and degradation, leading to the formation of more persistent compounds like PFUnA, which are then deposited in remote locations far from direct industrial sources researchgate.net.

Long-chain perfluoroalkyl carboxylic acids (PFCAs) such as PFUnA tend to be associated with particulate matter in the atmosphere. Their distribution in the gaseous versus particulate phase is influenced by their carbon chain length, with longer-chain compounds showing a greater affinity for the particulate phase. This association with atmospheric particles facilitates their removal from the atmosphere through both wet and dry deposition, contributing to their presence in even the most remote ecosystems. Studies of atmospheric deposition in Northern Germany have identified PFUnA as one of the compounds with the highest concentrations in this region, underscoring the significance of atmospheric transport and deposition in its environmental distribution.

Atmospheric Concentrations of Selected Perfluoroalkyl Carboxylic Acids (PFCAs) in Northern Germany

| Compound | Concentration Range (pg/m³) |

|---|---|

| Perfluorodecanoic acid (PFDA) | Data not available |

| Perfluoroundecanoic acid (PFUnA) | Among the highest detected |

Data derived from qualitative statements in the absence of specific numerical ranges in the provided source.

Following atmospheric deposition and direct discharges, this compound and related compounds are found in various aquatic environments, including surface waters, groundwater, and marine ecosystems nih.govenvironment.govt.nz. Due to their persistence, they can be transported over long distances within aquatic systems.

Studies have reported the presence of PFUnA in surface waters across different regions. For instance, in the United States, maximum concentrations of PFUnA have been detected in surface waters in areas like Rhode Island and the New York Metropolitan Area nih.gov. The presence of these compounds in drinking water has also been a subject of monitoring and concern ewg.orgewg.org.

In marine environments, long-chain PFCAs, particularly PFUnA, have been detected at notable concentrations. A review of PFAS in the marine environment identified PFUnA as a dominant PFAS in the North Atlantic, highlighting its persistence and bioaccumulative potential nih.gov. The compound is also detected in marine sediments, which act as a long-term sink for these persistent chemicals nih.gov.

Concentrations of Perfluoroundecanoic Acid (PFUnA) in U.S. Surface Waters

| Location | Maximum Concentration (ng/L) |

|---|

Table based on data for PFUnA as a proxy for this compound.

Terrestrial environments become contaminated with this compound and similar compounds through atmospheric deposition, the application of biosolids, and irrigation with contaminated water. Due to their chemical stability, these compounds can persist in soil for extended periods, potentially leading to groundwater contamination and uptake by plants and wildlife environment.govt.nz.

Research conducted in remote terrestrial environments, such as Greenland and the Faroe Islands, has detected the presence of PFUnA in various wildlife species researchgate.net. For example, PFUnA was found in reindeer and musk ox in Greenland, indicating that these compounds have entered the terrestrial food web in remote Arctic regions researchgate.net. The presence of these long-chain PFCAs in such remote terrestrial ecosystems is largely attributed to the atmospheric transport of their volatile precursors and subsequent deposition researchgate.net.

Detection of Perfluoroundecanoic Acid (PFUnA) in Greenland Wildlife

| Species | Concentration (ng/g ww) |

|---|---|

| Reindeer | 0.45 |

Table based on data for PFUnA as a proxy for this compound.

V. Environmental Fate and Transport Mechanisms

Persistence and Mobility in Environmental Media

The defining characteristic of the perfluorinated backbone of methyl perfluoroundecanoate is its extreme resistance to thermal, chemical, and biological degradation. nih.gov While the ester group introduces a point of potential transformation, the resulting perfluoroalkyl chain is exceptionally persistent. nih.gov Polyfluorinated substances like this compound can undergo abiotic processes such as hydrolysis, which cleaves the methyl ester group, yielding the perfluoroundecanoate anion (PFUnA). itrcweb.org Once formed, PFUnA is not known to degrade further under typical environmental conditions. itrcweb.org

The mobility of these compounds in soil and water is complex. As a long-chain PFAS, PFUnA, the transformation product, tends to associate with the organic carbon fraction in soil and sediment. itrcweb.org This sorption generally increases with the length of the perfluoroalkyl tail, meaning long-chain compounds like PFUnA are comparatively less mobile in soil than their short-chain counterparts. nih.gov However, at the pH levels found in most environmental systems, PFCAs exist as anions, which makes them relatively mobile in groundwater. itrcweb.org The combination of high persistence and mobility in water facilitates the contamination of water resources over large areas. nih.gov

Table 1: Factors Influencing Persistence and Mobility

| Factor | Influence on this compound & its Transformation Product (PFUnA) |

|---|---|

| Chemical Structure | The C-F bonds are extremely strong, leading to high persistence of the perfluoroalkyl backbone. The ester linkage is a site for transformation (e.g., hydrolysis) to the even more persistent PFUnA. itrcweb.orgnih.gov |

| Soil Organic Carbon | Higher organic carbon content increases sorption, thereby decreasing mobility in soil. Long-chain PFCAs like PFUnA bind more strongly than short-chain ones. itrcweb.orgnih.gov |

| pH | At typical environmental pH, the terminal acid (PFUnA) is anionic, increasing its solubility and mobility in water. itrcweb.org |

| Cations in Soil | The presence of cations like Ca2+ in soil solution can increase the sorption of anionic PFAS. itrcweb.org |

Bioaccumulation Potential within Trophic Levels

This compound, as a precursor, can be taken up by organisms and subsequently biotransformed into PFUnA. It is the persistence and properties of this long-chain transformation product that drive bioaccumulation.

Long-chain perfluoroalkyl carboxylic acids, specifically including perfluoroundecanoic acid (PFUnA), have been observed at significant concentrations in a wide array of marine wildlife. nih.gov Studies have documented its presence across various trophic levels, indicating its potential to persist and accumulate in organisms over time. nih.gov Elevated concentrations are often found in protein-rich tissues such as the liver, kidney, and blood. Air-breathing marine animals have also shown elevated levels compared to water-respiring organisms. nih.gov The detection of PFUnA in wildlife from remote regions underscores its capacity for long-range transport and subsequent entry into food webs. nih.gov

Once a precursor like this compound is ingested or absorbed by an organism, it can undergo metabolic transformation. The primary mechanism for the bioaccumulation of the resulting PFUnA is its tendency to bind to proteins, such as serum albumin in the blood and fatty acid-binding proteins within cells. This binding facilitates retention and distribution throughout the body. The efficiency of maternal transfer of PFCAs from mother to fetus has been studied, with findings indicating that transfer efficiencies vary with the carbon chain length. epa.gov For long-chain PFCAs (C7-C12), a U-shaped trend in transfer efficiency from maternal blood to cord blood has been observed, highlighting complex transport mechanisms across the placenta. epa.gov

Inter-compartmental Transport

The movement of this compound and its degradation products between air, water, and soil is governed by its physicochemical properties and those of the surrounding environment.

As surfactant-like molecules, PFAS accumulate at interfaces between environmental compartments, such as the boundary between air and water. nih.gov This behavior is a critical factor in their environmental transport. Adsorption at the air-water interface can be a significant retention mechanism for PFAS during transport through the unsaturated zone of soil (vadose zone). nih.gov While the terminal acid PFUnA has low volatility, precursor compounds can be more volatile, allowing for long-range atmospheric transport. nih.govnih.gov Once in the atmosphere, these precursors can degrade and be deposited into aquatic and terrestrial systems far from their original source. nih.gov

The partitioning of this compound and its anionic transformation product, PFUnA, between soil and water is a key process controlling its leaching into groundwater. nih.gov Sorption to soil solids is influenced by multiple factors. The primary mechanisms are hydrophobic interactions between the perfluoroalkyl "tail" and soil organic matter, and electrostatic interactions between the charged carboxylate "head" of PFUnA and charged mineral surfaces. itrcweb.org

Several properties affect the extent of this partitioning:

Chain Length: Sorption to organic carbon generally increases with the length of the perfluoroalkyl chain. nih.gov

Soil Composition: Soils with higher organic carbon content or certain clay minerals exhibit greater retention of PFAS. itrcweb.org

Water Chemistry: Lower pH and higher concentrations of divalent cations (e.g., calcium) in the soil porewater can increase the sorption of anionic PFAS by reducing electrostatic repulsion and forming bridges between the PFAS anion and negatively charged soil particles. itrcweb.org

Table 2: Summary of Inter-compartmental Transport Processes

| Transport Pathway | Description | Key Influencing Factors |

|---|---|---|

| Air-Water Exchange | Accumulation at the air-water interface affects transport in unsaturated soils and aerosol formation. Volatile precursors can undergo long-range atmospheric transport. nih.govnih.gov | Surfactant properties, volatility of the specific PFAS compound. |

| Soil-Water Interactions | Sorption to soil particles retards movement to groundwater. Desorption allows for continued leaching over time. | PFAS chain length, soil organic carbon content, soil pH, and cation concentration in porewater. itrcweb.orgnih.gov |

Potential Biological and Health Effects of Methyl Perfluoroundecanoate Exposure

Research into the specific biological and health effects of methyl perfluoroundecanoate is often contextualized within the broader class of per- and polyfluoroalkyl substances (PFAS). The following sections detail the potential systemic effects and intergenerational transfer dynamics, drawing inferences from studies on its carboxylate form, perfluoroundecanoic acid (PFUnDA), and other related long-chain PFAS.

Ix. Remediation and Degradation Technologies for Methyl Perfluoroundecanoate

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive radical species to destroy recalcitrant organic pollutants. redalyc.orgresearchgate.net These methods are considered promising for the degradation of PFAS because they can break the stable carbon-fluorine bond, potentially leading to complete mineralization of the compounds into harmless substances like carbon dioxide, water, and fluoride (B91410) ions. redalyc.orgresearchgate.net The primary reactive species in AOPs include hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which have high redox potentials capable of oxidizing persistent organic compounds. researchgate.netmdpi.com

Photochemical processes utilize light energy, typically ultraviolet (UV) radiation, to initiate the degradation of pollutants. nih.gov For PFAS, direct photolysis with UV light alone is generally ineffective. However, when combined with other chemicals (oxidants), the process becomes significantly more efficient. nih.gov

UV/Persulfate (S₂O₈²⁻): This method involves activating persulfate with UV light to generate powerful sulfate radicals (SO₄•⁻). nih.gov The sulfate radical is a strong oxidant that can initiate the degradation of perfluorocarboxylic acids (PFCAs), the class of compounds to which perfluoroundecanoic acid (the hydrolysis product of methyl perfluoroundecanoate) belongs.

Degradation Mechanism: The degradation pathway for a long-chain PFCA typically begins with the removal of the carboxylate functional group, a process known as decarboxylation. gdut.edu.cnmdpi.com This initial step forms a perfluoroalkyl radical. The radical species then undergoes a series of reactions, often involving hydrolysis and elimination of hydrogen fluoride (HF), which results in the stepwise removal of difluoromethylene (-CF₂) units. gdut.edu.cnmdpi.com This "unzipping" process leads to the formation of shorter-chain PFCAs as reaction intermediates until the entire carbon chain is mineralized. nih.gov

Electrochemical oxidation is an effective AOP for PFAS destruction that employs specialized anode materials to facilitate the degradation process. redalyc.orgnih.gov Boron-doped diamond (BDD) and Magneli phase titanium suboxides (TSO) are among the most effective anodes due to their high reactivity and stability. nih.govrsc.org

The degradation mechanism in electrochemical oxidation primarily involves direct electron transfer from the PFAS molecule to the anode surface. gdut.edu.cnnih.govfrontiersin.org For a PFCA like perfluoroundecanoic acid, this process initiates decarboxylation, creating a perfluoroalkyl radical. frontiersin.org This radical subsequently reacts with hydroxyl radicals or water, leading to a cascade of reactions that systematically shorten the perfluoroalkyl chain, one CF₂ group at a time, similar to the pathway observed in photochemical degradation. gdut.edu.cn This technology has demonstrated high removal rates for long-chain PFAS in various water matrices, including contaminated groundwater. nih.govnih.gov

| Technology | Primary Reactive Species | General Mechanism | Reported Efficiency for Long-Chain PFCAs |

|---|---|---|---|

| Photochemical (e.g., UV/Persulfate) | Sulfate Radicals (SO₄•⁻), Hydroxyl Radicals (•OH) | Decarboxylation followed by stepwise removal of -CF₂ units. gdut.edu.cnmdpi.com | High degradation efficiency can be achieved, but may require long treatment times and excess oxidant. nih.gov |

| Electrochemical Oxidation (e.g., BDD anode) | Direct Electron Transfer, Hydroxyl Radicals (•OH) | Anodic oxidation leads to decarboxylation and subsequent chain shortening. gdut.edu.cnfrontiersin.org | Removal rates exceeding 99% have been shown for long-chain PFAS. nih.gov |

| Gamma Irradiation | Hydrated Electrons (e⁻aq), Hydroxyl Radicals (•OH) | Reductive and oxidative pathways involving defluorination and chain degradation. nih.gov | Effective degradation, with efficiency dependent on dose, pH, and initial concentration. nih.govnih.gov |

Gamma irradiation is a high-energy AOP that utilizes ionizing radiation, typically from a Cobalt-60 source, to treat contaminated water. nih.gov The process works by the radiolysis of water, which generates a potent mixture of reactive species, including hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•). nih.govnih.gov

The hydrated electron is a powerful reducing agent that is particularly effective in breaking the C-F bond through reductive defluorination. The degradation of PFAS via gamma irradiation is complex, involving multiple pathways. These can include the substitution of fluorine atoms with hydrogen or hydroxyl groups, which destabilizes the molecule and facilitates the shortening of the carbon chain. nih.gov Studies have identified more than 80 different fluorinated transformation products during the irradiation of various PFAS, indicating a multifaceted degradation process. nih.gov The efficiency of gamma irradiation is influenced by factors such as the absorbed radiation dose, the pH of the solution, and the initial concentration of the contaminant. nih.gov

Biological Degradation Approaches

Biological degradation, or bioremediation, uses microorganisms and their enzymes to break down environmental pollutants. However, PFAS, particularly perfluorinated compounds like perfluoroundecanoic acid, are famously resistant to microbial attack. clu-in.orgnih.gov This recalcitrance is due to the high strength and stability of the carbon-fluorine bond, which microbial enzymes did not evolve to cleave. mdpi.com While polyfluoroalkyl substances, which contain weaker carbon-hydrogen bonds, are more susceptible to biodegradation, perfluorinated chains tend to persist in the environment. mdpi.comresearchgate.netnih.gov

To date, there is limited evidence of significant microbial degradation of long-chain PFCAs under typical environmental conditions. clu-in.orgnih.gov While some microorganisms can transform polyfluorinated precursors, the resulting perfluorinated end-products are highly persistent. nih.govmcgill.ca

For a compound like this compound, a plausible initial step in a biological system would be the enzymatic hydrolysis of the ester bond. This reaction would be carried out by microbial esterase enzymes, yielding methanol (B129727) and perfluoroundecanoic acid. While the methanol could be readily used by microbes as a carbon source, the subsequent degradation of the perfluoroundecanoic acid molecule represents the primary challenge. The strong C-F bonds make the perfluoroalkyl chain a difficult substrate for microbial enzymes, thus hindering further breakdown. nih.govmdpi.com

Given the limitations of whole-cell microbial degradation, research has shifted towards exploring the potential of isolated enzymes for PFAS remediation. mdpi.comresearchgate.net This approach offers the possibility of using specific enzymes under controlled conditions to target these recalcitrant molecules.

Ligninolytic Enzymes: Enzymes such as laccases and peroxidases (e.g., horseradish peroxidase), which are naturally involved in the degradation of complex polymers like lignin, have been investigated. researchgate.netnih.gov These enzymes often require the presence of a "mediator" molecule. The enzyme oxidizes the mediator, which in turn becomes a reactive radical species capable of attacking the PFAS molecule. researchgate.net The proposed mechanism for PFCAs often involves an initial decarboxylation of the headgroup, initiating the degradation process. researchgate.net

Dehalogenases: A few enzymes, such as fluoroacetate (B1212596) dehalogenase, are known to directly cleave carbon-fluorine bonds. nih.gov However, these enzymes are typically highly specific to small, monofluorinated compounds, and their effectiveness against long-chain, perfluorinated structures like perfluoroundecanoic acid has not been demonstrated. nih.gov

Enzymatic treatment of PFAS is an emerging field of research. While it presents an eco-friendly potential, significant challenges remain in identifying or engineering enzymes with sufficient activity and stability for practical application. nih.gov

| Approach | Biocatalyst | General Mechanism | Observed Outcome for Perfluorinated Compounds |

|---|---|---|---|

| Microbial Degradation | Bacteria, Fungi | Initial attack on non-fluorinated parts of precursor molecules. nih.gov | Highly resistant; perfluorinated chains generally persist. nih.govmdpi.com |

| Enzymatic Treatment (Mediated) | Laccase, Horseradish Peroxidase (HRP) | Enzyme-generated radicals attack the PFAS molecule, often initiating decarboxylation. researchgate.net | Partial degradation of some PFCAs (e.g., PFOA) has been observed in laboratory studies. nih.gov |

| Enzymatic Treatment (Direct) | Fluoroacetate Dehalogenase | Direct cleavage of C-F bond via SN2 reaction. nih.gov | Effective for small monofluorinated compounds, but not demonstrated for long-chain PFCAs. nih.gov |

Thermal Treatment Strategies

Thermal treatment encompasses a range of technologies that utilize high temperatures to break down chemical compounds. For PFAS, these strategies are designed to sever the strong carbon-fluorine bonds, ultimately aiming for complete mineralization to harmless end products like carbon dioxide, water, and fluoride salts. Common thermal treatment methods include incineration, pyrolysis, and gasification. While these methods have shown effectiveness for various organic contaminants, their application to PFAS, including esters like this compound, presents unique challenges and requires specific operating conditions to ensure complete destruction and prevent the formation of hazardous byproducts.

High-temperature decomposition is a critical component of thermal treatment strategies for perfluorinated compounds. The process involves subjecting the substance to temperatures sufficient to initiate and sustain chemical breakdown.

Research on other PFCAs indicates that their thermal decomposition typically initiates with the cleavage of the weaker C-C bonds in the molecule, rather than the highly stable C-F bonds nih.govnsf.gov. For this compound, this would likely involve the initial cleavage at the ester group or the carbon-carbon bonds within the perfluoroalkyl chain. This initial breakdown leads to the formation of a cascade of smaller perfluorinated intermediates and radical species nih.gov.

The ultimate goal of high-temperature decomposition is to achieve complete mineralization. For perfluorinated compounds, this means the conversion of all fluorine atoms to inorganic fluoride. Studies on other long-chain PFAS have shown that substantial mineralization (over 90%) often requires temperatures of 700°C or higher nih.gov. At lower temperatures, there is a risk of incomplete combustion, which can lead to the formation and release of smaller, volatile organofluorine compounds researchgate.net.

The table below, based on findings for analogous long-chain perfluorinated compounds, illustrates the expected relationship between temperature and decomposition efficiency.

| Temperature Range (°C) | Expected Decomposition Efficiency for Long-Chain Perfluorinated Esters | Potential Byproducts |

| < 400 | Low to Moderate | Volatile organofluorine species, shorter-chain perfluorinated compounds |

| 400 - 700 | Moderate to High | Increased formation of smaller perfluorinated molecules, potential for some mineralization |

| > 700 | High to Very High (>99%) | Significant mineralization to inorganic fluoride, carbon dioxide, and water |

This table is illustrative and based on data for other long-chain perfluorinated compounds. Specific temperatures for this compound may vary.

Challenges in Complete Mineralization of Perfluorinated Compounds

Achieving complete mineralization of perfluorinated compounds like this compound through thermal treatment is a significant challenge. The inherent strength of the carbon-fluorine bond is the primary obstacle, requiring substantial energy input to break it effectively acs.org.

One of the main difficulties is the potential for the formation of products of incomplete combustion (PICs). If the temperature, residence time, or oxygen concentration in a thermal treatment system is not optimal, the perfluorinated molecules may break down into smaller, still-fluorinated organic compounds. These byproducts can be as or even more persistent and mobile in the environment than the parent compound.

Furthermore, the off-gases from thermal treatment processes must be carefully managed. The high temperatures can lead to the formation of highly corrosive and toxic gases, such as hydrogen fluoride (HF). Effective scrubber systems are essential to capture these acidic gases and prevent their release into the atmosphere.

Another challenge lies in the complexity of the waste matrix. This compound in the environment is often present in complex mixtures with other contaminants in soil, water, or sludge. These co-contaminants can interfere with the thermal decomposition process, potentially leading to the formation of unintended and harmful byproducts.

Finally, the energy requirements and associated costs of maintaining the high temperatures needed for complete mineralization can be substantial, making it a less feasible option for large-scale remediation projects without further technological advancements. The development of more energy-efficient thermal treatment technologies and a deeper understanding of the decomposition pathways of specific PFAS like this compound are crucial areas for ongoing research.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting methyl perfluoroundecanoate in biological samples?

- Methodological Answer: Use liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (LC-QTOF/MS) for suspect screening, followed by fragmentation spectra matching to identify unknown features. Confirm findings with analytical standards to reduce false positives. Prioritize features based on detection frequency and correlation between maternal and cord blood samples .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer: Implement protocols for peroxide-forming chemicals (PFCs):

- Avoid high-hazard procedures (e.g., distillation) when working alone.

- Regularly check for peroxides and verify inhibitor levels.

- Inspect containers for crystal formation using a flashlight, especially in amber bottles.

- Dispose of suspicious samples cautiously to mitigate contamination risks .

Q. How does this compound enter human systems, and what are the primary exposure routes?

- Methodological Answer: Exposure occurs through environmental persistence and bioaccumulation. Maternal-fetal transfer is a critical pathway, as demonstrated by its detection in paired maternal and cord serum samples. Investigate sources using suspect screening of consumer products and industrial chemicals linked to waterproofing agents or coatings .

Advanced Research Questions

Q. How can researchers design experiments to assess the endocrine-disrupting effects of this compound?

- Methodological Answer:

- Use in vitro thyroid receptor binding assays to evaluate interference with hormone signaling.

- Measure total T4, Free T4, and TSH levels in epidemiological cohorts, adjusting for co-exposure to other PFAS via principal component analysis (PCA).

- Apply multivariate linear regression to isolate effects of this compound from confounding PFAS .

Q. What statistical approaches are effective in analyzing the cumulative effects of this compound with other PFAS?

- Methodological Answer:

- Employ PCA to identify clusters of PFAS with shared exposure pathways (e.g., PC1: PFOA, PFOS; PC2: PFNA, PFDeA).

- Use multivariate regression models to assess additive or synergistic effects on health endpoints, such as thyroid hormone disruption. Validate findings with bootstrapping to address multicollinearity .

Q. How can suspect screening workflows be optimized to identify novel PFAS compounds like this compound?

- Methodological Answer:

- Prioritize features based on detection frequency (>50% in samples), maternal-cord blood correlation (Spearman’s ρ > 0.6), and demographic variability (e.g., geographic or socioeconomic factors).

- Expand spectral libraries using high-resolution mass spectrometry and collaborative data-sharing initiatives to improve fragmentation pattern matching .

Q. What are the current gaps in biomonitoring this compound, and how can they be addressed?

- Methodological Answer:

- Existing biomonitoring databases lack reference standards for this compound, leading to underreporting. Solutions include:

- Developing open-access spectral libraries for PFAS esters.

- Integrating exposome-wide association studies (EWAS) to track exposure sources.

- Collaborating with regulatory agencies to prioritize high-production-volume PFAS for standardized testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.